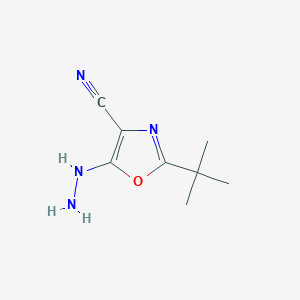![molecular formula C10H12ClN5O B1520440 2-Amino-N-[4-(2H-1,2,3-Triazol-2-yl)phenyl]acetamid-Hydrochlorid CAS No. 1240527-83-6](/img/structure/B1520440.png)
2-Amino-N-[4-(2H-1,2,3-Triazol-2-yl)phenyl]acetamid-Hydrochlorid
Übersicht
Beschreibung
2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClN5O and its molecular weight is 253.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole finden breite Anwendung in der Arzneimittelforschung . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente medizinische Verbindungen mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich, wie z. B. das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das ββ-Lactam-Antibiotikum Tazobactam usw. .
Organische Synthese
1,2,3-Triazole werden aufgrund ihrer hohen chemischen Stabilität in der organischen Synthese verwendet . Sie sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerkunde
Im Bereich der Polymerkunde spielen 1,2,3-Triazole eine bedeutende Rolle . Ihr starkes Dipolmoment und ihre Fähigkeit zur Wasserstoffbrückenbindung machen sie strukturell der Amidbindung ähnlich, wodurch sie eine E- oder Z-Amidbindung imitieren .
Supramolekulare Chemie
1,2,3-Triazole werden in der supramolekularen Chemie verwendet . Sie haben eine breite Palette von Anwendungen in der Pharmazie, supramolekularen Chemie, organischen Synthese, chemischen Biologie und Industrie .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. .
Chemische Biologie
Im Bereich der chemischen Biologie werden 1,2,3-Triazole verwendet . Sie haben eine breite Palette von Anwendungen in der Pharmazie, supramolekularen Chemie, organischen Synthese, chemischen Biologie und Industrie .
Fluoreszenz-Bildgebung
1,2,3-Triazole werden in der Fluoreszenz-Bildgebung verwendet . Sie haben eine breite Palette von Anwendungen in der Pharmazie, supramolekularen Chemie, organischen Synthese, chemischen Biologie und Industrie .
Materialwissenschaften
Im Bereich der Materialwissenschaften werden 1,2,3-Triazole verwendet . Sie haben eine breite Palette von Anwendungen in der Pharmazie, supramolekularen Chemie, organischen Synthese, chemischen Biologie und Industrie .
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to inhibit the action of certain neuropeptides . This suggests that 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound might have similar effects.
Action Environment
Similar compounds are known to be stable under normal conditions , suggesting that this compound might also be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2-amino-N-[4-(triazol-2-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15;/h1-6H,7,11H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYVQDRASDHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
![2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride](/img/structure/B1520369.png)

![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)





